2,6-Dimethylbenzamide
Description
Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry and Organic Synthesis
Benzamide scaffolds are considered privileged structures in medicinal chemistry due to their versatile biological activities. scispace.com The amide bond is a common feature in many active pharmaceutical ingredients, contributing to a range of pharmacological effects including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov These aromatic amides are generally stable and can be readily synthesized from commercially available starting materials. nih.gov The ability to introduce various substituents onto the benzamide framework allows for detailed structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic potential of drug candidates. nih.gov
In organic synthesis, benzamides are valuable intermediates for the creation of more complex molecules. mdpi.com They can be prepared through several synthetic routes, including the hydrolysis of aromatic nitriles and the interconversion of carboxylic acid derivatives. scispace.com The amide group itself can undergo various chemical transformations, further expanding its synthetic utility. nih.gov
Historical Context of Substituted Benzamide Development
The exploration of substituted benzamides in medicine has a rich history, with some of the earliest successes seen in the field of antipsychotics. The first synthetic substituted benzamide to be clinically used was sulpiride. nih.gov This compound, and its more modern successor amisulpride, demonstrated a selective modulation of the dopaminergic system. nih.govresearchgate.net This dual mechanism of action, dependent on the dosage, allowed for its use in treating both depression and the negative symptoms of schizophrenia. nih.govresearchgate.net This historical success underscored the therapeutic potential of the substituted benzamide scaffold and paved the way for the development of a wide array of derivatives targeting various biological pathways.
Current Research Landscape and Emerging Trends Pertaining to 2,6-Dimethylbenzamide Analogues
Current research on this compound analogues is vibrant and multifaceted, exploring their potential in a variety of therapeutic areas. A significant area of investigation is their activity as blockers of voltage-gated sodium channels, with potential applications in treating conditions like myotonia and epilepsy. nih.govnih.govfrontiersin.org Researchers are actively designing and synthesizing new N-aryl-2,6-dimethylbenzamides and conducting quantitative structure-activity relationship (QSAR) studies to optimize their potency and selectivity. nih.gov
Another promising avenue of research is the development of this compound derivatives as anticonvulsant agents. nih.gov Hybrid molecules incorporating the 2,6-dimethylphenyl moiety have shown broad-spectrum anticonvulsant activity in preclinical models. nih.gov
Furthermore, the this compound scaffold is being explored for its potential in developing novel anticancer and antimicrobial agents. researchgate.netmdpi.com Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines and display activity against pathogenic microorganisms. mdpi.com The ongoing research highlights the versatility of the this compound core and its potential to yield new therapeutic agents for a range of diseases.
Detailed Research Findings
The following tables summarize key research findings for various this compound analogues, highlighting their biological activities and potency.
Table 1: N-Aryl-2,6-dimethylbenzamides as Voltage-Gated Sodium Channel Blockers
| Compound | Structure | Target | Activity (IC₅₀) | Reference |
| Tocainide (B1681335) Analogue (6f) | N-(aryl)-2,6-dimethylbenzamide derivative | Skeletal Muscle Voltage-Gated Sodium Channels | Favorable pharmacodynamic profile | nih.gov |
| To042 | Naphthalene-substituted tocainide analogue | Human Nav1.4 channels | Enhanced use-dependent block | nih.gov |
| Mexiletine (B70256) Analogue (CI16) | 2,2,5,5-tetramethyl-N-[1-(2,6-dimethylphenoxy)-3-methylbutan-2-ethyl]-2,5-dihydro-1H-pyrrole-3-carboxamide | Skeletal Muscle Sodium Channels | 40-fold more potent than mexiletine in use-dependent block | frontiersin.org |
Table 2: this compound Analogues as Anticonvulsants
| Compound | Structure | Seizure Model | Activity | Reference |
| Compound 9 | N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone | Maximal electroshock test | Active | nih.gov |
| Ameltolide | N-(2,6-dimethylphenyl)acetamide derivative | Various seizure models | Anticonvulsant activity | nih.gov |
Table 3: Anticancer and Antimicrobial Activity of this compound Analogues
| Compound | Structure | Target/Cell Line | Activity (IC₅₀ / MIC) | Reference |
| 2,6-dichloro-N-methylbenzamide | HeLa, MCF-7 | Cytotoxic | 25 µM, 30 µM | |
| Compound 2bB | 1-(2,6-Dimethylphenyl)-3-(6-fluoro-1,3-benzothiazol-2-yl)urea | Enterococcus faecalis | More active than TCC | mdpi.com |
| Compound 2eC | Benzothiazole analogue of TCC | Staphylococcus aureus | MIC = 8 µg/mL | mdpi.com |
| Compound 2bG | 1-(6-Chloro-7-fluoro-1,3-benzothiazol-2-yl)-3-(2,6-dimethylphenyl)urea | MCF-10A (non-tumoral) | Slight cytotoxicity (IC₅₀ = 24.5 ± 0.9 µg/mL) | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDXMSTXCYCUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879505 | |
| Record name | 2,6-Dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-92-1, 55321-98-7 | |
| Record name | 2',6'-Dimethylformanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2,6 Dimethylbenzamide
Established Synthetic Pathways for 2,6-Dimethylbenzamide Core Structure
The construction of the this compound core relies on fundamental organic reactions, primarily focusing on the formation of the robust amide bond.
The most direct methods for synthesizing this compound involve the coupling of a 2,6-dimethylbenzoic acid derivative with an amine source. A common and effective strategy is the conversion of 2,6-dimethylbenzoic acid into a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), which cleanly produces 2,6-dimethylbenzoyl chloride. The subsequent reaction of this acyl chloride with ammonia or a primary/secondary amine readily affords the corresponding this compound derivative.
Another established pathway is the direct carbonation of 2,6-dimethylphenyl lithium. This reaction involves the formation of an organolithium species from a 2,6-dimethylhalobenzene, which is then quenched with carbon dioxide (¹⁴CO₂ can be used for radiolabeling) to yield 2,6-dimethylbenzoic acid. This acid can then be converted to the target amide through the aforementioned acid chloride method.
Additionally, the carboxyl group of 2,6-dimethylbenzoic acid can be directly converted to an amide via amine transesterification reactions, often facilitated by coupling agents or catalytic processes that avoid the need for an acyl chloride intermediate.
| Starting Material | Key Reagents | Intermediate | Description |
|---|---|---|---|
| 2,6-Dimethylbenzoic Acid | Thionyl Chloride (SOCl₂), Ammonia (NH₃) | 2,6-Dimethylbenzoyl chloride | The carboxylic acid is activated by conversion to its acyl chloride, which then readily reacts with ammonia to form the amide. |
| 2,6-Dimethylhalobenzene | n-Butyllithium, Carbon Dioxide (CO₂) | 2,6-Dimethylbenzoic Acid | Formation of an organolithium reagent followed by carbonation provides the carboxylic acid precursor. |
| 2,6-Dimethylbenzoic Acid | Amine, Coupling Agents (e.g., DCC, EDC) | - | Direct coupling of the carboxylic acid with an amine, mediated by a dehydrating agent to facilitate amide bond formation. |
Synthetic strategies can be broadly categorized as convergent or divergent, both of which are applicable to the preparation of this compound libraries.
A divergent synthesis begins with a central core structure—in this case, this compound—which is then subjected to a variety of reactions to create a library of structurally related compounds. For example, the parent this compound could be N-alkylated or N-arylated, or the aromatic ring could undergo electrophilic substitution (where sterically allowed) to introduce diverse functional groups. This approach is highly efficient for rapidly generating a multitude of analogues from a common starting material.
Advanced Derivatization Techniques for this compound Analogues
Beyond classical methods, modern synthetic chemistry offers powerful tools for creating analogues of this compound. Transition metal-catalyzed C-H functionalization has emerged as a particularly transformative strategy, allowing for the direct conversion of carbon-hydrogen bonds into new functional groups with high precision and efficiency. umich.edu
In the context of N-substituted benzamides, the amide group itself can act as an effective directing group, guiding a metal catalyst to a specific C-H bond. researchgate.net This chelation-assisted strategy typically favors functionalization at the ortho position of the benzene (B151609) ring, providing a reliable method for regioselective derivatization.
Palladium catalysis is a cornerstone of modern C-H functionalization. For N-substituted benzamides, the amide group can coordinate to a palladium(II) catalyst, facilitating the cleavage of a nearby C-H bond to form a stable palladacycle intermediate. nih.gov This intermediate is a key species that can engage with various coupling partners.
In ortho-acylation reactions, this palladacycle reacts with an acylating agent to introduce a ketone functionality at the position ortho to the amide directing group. Arylglyoxylic acids have been successfully employed as acyl sources in this transformation. The reaction proceeds via ortho C-H palladation of the benzamide (B126), followed by a decarboxylative coupling to afford ortho-acylated products in good to excellent yields. nih.gov This method is notable for its regioselectivity, even with meta-substituted benzamides, where acylation occurs at the less sterically hindered ortho position. nih.gov
| Benzamide Substrate | Acylating Agent | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| N,N-dimethylbenzamide | Arylglyoxylic Acid | Pd(OAc)₂ | Decarboxylative acylation at the ortho position. | nih.gov |
| meta-Substituted Tertiary Benzamide | Arylglyoxylic Acid | Pd(OAc)₂ | Acylation occurs regioselectively at the sterically less hindered ortho C-H bond. | nih.gov |
| Cyclic N,N-dialkylbenzamides (e.g., N-benzoylpyrrolidine) | Arylglyoxylic Acid | Pd(OAc)₂ | Effective ortho-acylation without observing α-acylation in the cyclic amine ring. | nih.gov |
Aryl iodides are exceptionally valuable synthetic intermediates due to their versatility in cross-coupling reactions. The direct, regioselective iodination of arenes via C-H activation provides a powerful route to these building blocks. For benzamide derivatives, transition metal catalysis can achieve selective ortho-iodination.
Palladium(II) catalysts, such as palladium(II) acetate, have been shown to effectively catalyze the ortho-iodination of benzamides using molecular iodine (I₂) as the sole oxidant. nih.gov The reaction is guided by the amide directing group and proceeds under relatively mild conditions. The use of additives like cesium acetate (CsOAc) and potassium persulfate (K₂S₂O₈) can be crucial for achieving high yields. nih.gov This protocol is robust and can be applied to complex drug-like molecules, demonstrating its utility in late-stage functionalization for creating analogues for drug discovery. nih.gov
Iridium catalysts also offer a powerful alternative for the ortho-iodination of benzamides. For instance, a catalyst like [Cp*Ir(H₂O)₃]SO₄, in combination with N-iodosuccinimide (NIS) and an acid additive such as trifluoroacetic acid (TFA), can achieve selective ortho-iodination under mild conditions. acs.orgnih.gov This method is notable for its tolerance of air and moisture, enhancing its practical applicability. acs.org
| Catalyst System | Iodinating Agent | Key Additives | Key Feature | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Molecular Iodine (I₂) | CsOAc, K₂S₂O₈ | Uses I₂ as the sole oxidant; effective for late-stage functionalization. | nih.gov |
| [Cp*Ir(H₂O)₃]SO₄ | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Proceeds under mild conditions; tolerant of air and moisture. | acs.orgnih.gov |
Metal-Free Direct Coupling Reactions Involving N-2,6-Dimethylbenzamides
Recent advancements in organic synthesis have led to the development of metal-free direct coupling reactions, offering a more sustainable and cost-effective alternative to traditional metal-catalyzed methods. These reactions often proceed through the activation of otherwise inert C-H bonds, enabling the direct formation of new chemical bonds.
Formation of α,β-Unsaturated Ketimines with Alkenes
A notable metal-free intermolecular reaction involves the coupling of secondary amides, such as N-(2,6-dimethylphenyl)benzamides, with alkenes to produce α,β-unsaturated ketimines. nih.govopenmedscience.com This transformation is achieved by activating the secondary amide with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-fluoropyridine. This generates a highly reactive nitrilium intermediate that readily reacts with various alkenes. nih.govopenmedscience.com
The reaction demonstrates broad functional group tolerance and proceeds under mild conditions. nih.govopenmedscience.com A variety of substituted styrenes, including those with electron-donating and electron-withdrawing groups, have been successfully coupled with N-(2,6-dimethylphenyl)benzamides in excellent yields. researchgate.net The reaction has also been shown to be scalable, with successful implementation on a 20 mmol scale. nih.gov
Table 1: Metal-Free Direct Coupling of N-2,6-Dimethylbenzamides with Alkenes to Yield α,β-Unsaturated Ketimines nih.govresearchgate.net
| Amide Substrate | Alkene | Product | Yield (%) |
| N-(2,6-dimethylphenyl)benzamide | Styrene | 2a | 95 |
| N-(2,6-dimethylphenyl)-4-methylbenzamide | Styrene | 2b | 99 |
| N-(2,6-dimethylphenyl)-4-methoxybenzamide | Styrene | 2c | 98 |
| N-(2,6-dimethylphenyl)-4-bromobenzamide | Styrene | 2d | 92 |
| N-(2,6-dimethylphenyl)-4-chlorobenzamide | Styrene | 2e | 88 |
| N-(2,6-dimethylphenyl)-4-fluorobenzamide | Styrene | 2f | 90 |
Reaction conditions: Amide (1.0 equiv), 2-F-Pyridine (1.2 equiv), CH₂Cl₂ (0.25 M), then 0 °C, Tf₂O (1.1 equiv), 10 min. Alkene (1.2 equiv), 2 h.
Asymmetric Synthesis of Axially Chiral Benzamides from this compound
Axially chiral benzamides are an important class of compounds with applications in asymmetric catalysis and materials science. koreascience.krnih.govnih.gov The restricted rotation around the N-aryl bond, often induced by bulky ortho substituents, gives rise to stable atropisomers. Several strategies have been developed for the asymmetric synthesis of these chiral molecules.
One approach involves the enantiotopic lithiation of prochiral tricarbonylchromium complexes of N,N-diethyl-2,6-dimethylbenzamide. The use of a chiral lithium amide base allows for the selective deprotonation of one of the benzylic methyl groups, followed by electrophilic substitution to yield axially chiral products with high optical purity.
Another strategy employs bifunctional organocatalysts to achieve the enantioselective synthesis of axially chiral benzamides through aromatic electrophilic bromination. koreascience.krnih.gov These catalysts, which contain both amino and urea functional groups, can recognize and stabilize a specific conformation of the benzamide substrate, leading to the preferential formation of one enantiomer. koreascience.krnih.gov
Oxidative Transformations of Methyl Groups in this compound Derivatives
The methyl groups of this compound are susceptible to oxidative transformations, providing a pathway to introduce further functionality into the molecule. The oxidation of benzylic C-H bonds is a fundamental transformation in organic synthesis, allowing for the conversion of readily available alkylarenes into valuable carbonyl compounds. nih.gov While specific examples for the direct oxidation of the methyl groups in this compound are not extensively detailed in the provided search results, general methods for benzylic C-H oxidation using various catalytic, electrochemical, and photochemical approaches are well-established. nih.gov
Carbon-Carbon Bond Formation Reactions on the Benzamide Scaffold
The aromatic ring of the this compound scaffold can participate in carbon-carbon bond-forming reactions, allowing for the construction of more complex molecular frameworks. One common strategy involves the ortho-lithiation of the benzamide, directed by the amide functional group. The resulting organolithium species can then react with a variety of electrophiles to introduce new carbon-based substituents at the position ortho to the amide.
Palladium-catalyzed C-H activation is another powerful tool for the functionalization of the benzamide scaffold. nih.govnih.govrsc.org With the aid of a directing group, such as 8-aminoquinoline, palladium catalysts can selectively activate C(sp²)-H bonds on the aromatic ring, enabling their coupling with a range of partners, including disilanes and organogermanes. nih.gov
Radiosynthesis and Isotopic Labelling of this compound Derivatives
The incorporation of radioisotopes into bioactive molecules is crucial for their use in diagnostic imaging techniques such as Positron Emission Tomography (PET). koreascience.krnih.govnih.gov Benzamide derivatives have been identified as promising ligands for various biological targets, and their radiolabeled analogues are of significant interest for in vivo imaging.
The most commonly used radioisotopes for PET are short-lived positron emitters like carbon-11 (¹¹C, t½ ≈ 20.4 min) and fluorine-18 (¹⁸F, t½ ≈ 109.8 min). nih.govopenmedscience.com The synthesis of radiolabeled this compound derivatives typically involves the introduction of the radioisotope in the final steps of the synthesis to minimize the loss of radioactivity due to decay.
For ¹¹C-labeling, common precursors such as [¹¹C]methyl iodide or [¹¹C]methyl triflate are used to introduce a radiolabeled methyl group onto a suitable precursor molecule. nih.gov Alternatively, [¹¹C]carbon dioxide can be used in carboxylation reactions. nih.govnih.gov
For ¹⁸F-labeling, nucleophilic substitution reactions with [¹⁸F]fluoride are widely employed. nih.govnih.gov This often involves the displacement of a good leaving group, such as a mesylate or tosylate, from a precursor molecule. nih.gov Several ¹⁸F-labeled benzamide analogues have been synthesized and evaluated as potential PET imaging agents for tumors. nih.govnih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce environmental impact and improve sustainability. These approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing energy-efficient processes. While specific research focused exclusively on the green synthesis of this compound is not extensively detailed in publicly available literature, established green methodologies for amide bond formation are directly applicable. These strategies include the use of efficient catalysts to enable direct amidation, the replacement of conventional volatile organic compounds with environmentally benign solvents, and the exploration of biocatalytic routes.
Catalytic Direct Amidation
Traditional methods for synthesizing amides often involve converting the carboxylic acid to a more reactive species like an acid chloride or using stoichiometric coupling reagents. These methods suffer from poor atom economy and generate significant chemical waste. A greener alternative is the direct condensation of a carboxylic acid (2,6-dimethylbenzoic acid) and an amine source, a reaction that typically requires a catalyst to proceed efficiently.
Boric Acid Catalysis: Boric acid has emerged as an inexpensive, low-toxicity, and environmentally benign catalyst for the direct amidation of carboxylic acids. orgsyn.orgsemanticscholar.orgjpsbr.org The reaction generally proceeds by heating the carboxylic acid, amine, and a catalytic amount of boric acid in a solvent with azeotropic removal of water, the sole byproduct. orgsyn.org This method avoids the use of hazardous reagents and is noted for its operational simplicity, making it suitable for larger-scale preparations. orgsyn.org The proposed catalytic cycle involves the in-situ formation of a mixed anhydride, which then reacts with the amine to form the amide and regenerate the boric acid catalyst. orgsyn.orgsciepub.com
Table 1: Conceptual Application of Boric Acid Catalysis for this compound Synthesis
| Parameter | Description | Green Chemistry Principle |
| Reactants | 2,6-Dimethylbenzoic acid, Amine (e.g., ammonia) | Atom Economy, Safer Solvents & Auxiliaries |
| Catalyst | Boric Acid (B(OH)₃) | Catalysis (vs. Stoichiometric Reagents) |
| Solvent | Toluene (for azeotropic water removal) | Safer Solvents (potential for greener alternatives) |
| Byproduct | Water (H₂O) | Designing Safer Chemicals |
| Advantages | High atom economy, avoids hazardous activating agents, simple procedure, low-cost and non-toxic catalyst. orgsyn.org | Prevention, Atom Economy, Less Hazardous Chemical Syntheses, Catalysis |
Use of Environmentally Benign Solvents
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry promotes the use of alternative solvents that are safer and more sustainable.
Deep Eutectic Solvents (DES): Deep eutectic solvents are mixtures of compounds, typically a quaternary ammonium salt and a hydrogen bond donor, which have a significantly lower melting point than their individual components. nih.gov They are considered green solvents due to their low cost, low toxicity, biodegradability, and low volatility. kneopen.commagtech.com.cn DES can serve as effective media for various organic reactions, including those used in the synthesis of active pharmaceutical ingredients. nih.govyoutube.com While specific studies on the synthesis of this compound in DES are not prominent, their application in related acylation and condensation reactions suggests their potential as a replacement for conventional solvents. researchgate.net
Table 2: Properties of Potential Green Solvents in Amide Synthesis
| Solvent Type | Key Components | Advantages | Potential Application |
| Deep Eutectic Solvents (DES) | e.g., Choline Chloride, Urea, Carboxylic Acids nih.gov | Low toxicity, biodegradable, low volatility, easy preparation, low cost. magtech.com.cn | Reaction medium for catalytic amidation, reducing reliance on volatile organic compounds. |
| Water | H₂O | Non-toxic, non-flammable, readily available. | Medium for certain catalytic reactions, such as the synthesis of benzimidazoles using boric acid. jpsbr.orgnih.gov |
Biocatalytic Synthesis
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. These processes are highly selective, operate under mild conditions (temperature and pH), and use water as a solvent, making them inherently green. nih.goventrechem.com Enzymes such as lipases and amidases have been employed in the synthesis of amides. The pharmaceutical industry has increasingly adopted biocatalysis for manufacturing active pharmaceutical ingredients (APIs) due to its efficiency and sustainability. nih.gov The development of a biocatalytic route to this compound would involve identifying or engineering an enzyme capable of catalyzing the condensation of 2,6-dimethylbenzoic acid with an appropriate amine donor. While this represents a promising frontier, specific enzymatic pathways for this target molecule are not yet established in the literature. nih.govmdpi.com
Structure Activity Relationship Sar Studies and Molecular Design of 2,6 Dimethylbenzamide Analogues
Influence of 2,6-Dimethyl Substitution on Biological Activity
The 2,6-dimethyl substitution pattern creates significant steric hindrance around the amide bond. This steric bulk can influence how the molecule fits into the binding pocket of a receptor or the active site of an enzyme. For instance, in the context of voltage-gated sodium channel blockers, this substitution is crucial for activity. The steric hindrance can restrict the rotation of the phenyl ring, forcing the molecule into a specific conformation that is favorable for binding. In some cases, replacing the 2,6-dimethyl groups with other substituents leads to a decrease in potency, highlighting the importance of this specific substitution pattern. nih.gov For example, the replacement of the methyl groups at the 2,6-positions resulted in a slight decrease in CCR5 binding potency. nih.gov
From an electronic standpoint, the methyl groups are weakly electron-donating. This electronic effect can influence the properties of the aromatic ring and the amide group, which in turn can affect hydrogen bonding and other non-covalent interactions with biological targets. acs.org
Conformational analysis of 2,6-dimethylbenzamide analogues reveals that the dimethyl substitution pattern significantly impacts the molecule's three-dimensional shape. The steric clash between the methyl groups and the amide substituent forces the phenyl ring and the amide plane to adopt a non-coplanar arrangement. ucl.ac.be Molecular modeling studies have shown that the dihedral angle between the 4-aminophenyl and 2,6-dimethylphenyl groups in 4-amino-N-(2,6-dimethylphenyl)benzamide (ameltolide) is approximately 124°. ucl.ac.be This fixed conformation is believed to be a key feature for molecular recognition by its biological targets, such as the voltage-dependent sodium channel. ucl.ac.be The ability of analogues to maintain a similar low-energy conformation often correlates with their biological activity. ucl.ac.be For instance, an analogue where the 2,6-dimethylphenyl moiety was isomerized to a 2-ethylphenyl group maintained a similar dihedral angle (128°) and comparable anticonvulsant potency. ucl.ac.be
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the key molecular features required for a specific biological effect.
QSAR models are developed by correlating various molecular descriptors of this compound analogues with their experimentally determined biological potencies. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others. For instance, in the development of novel mosquito repellents based on N-acylpiperidines, a class of compounds related to benzamides, QSAR models have been successfully used to predict repellent activity. pnas.org These models can help in prioritizing the synthesis of new derivatives with a higher probability of being active.
A study on novel amidino substituted benzamides used 3D-QSAR models to predict the antioxidative activity of 25 new derivatives. grafiati.com The experimentally determined activities for all the new compounds were found to be within the standard deviation of error of the models, validating the predictive power of the 3D-QSAR approach. grafiati.com
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. drugdesign.org For this compound analogues, pharmacophore models have been developed to define the key structural requirements for various activities, including anticonvulsant and sodium channel blocking effects. ucl.ac.beorcid.org
A typical pharmacophore for anticonvulsant 4-aminobenzamides includes a hydrogen bond donor (the 4-amino group), a hydrogen bond acceptor (the amide carbonyl oxygen), and an aromatic ring (the 2,6-dimethylphenyl moiety) that acts as a hydrophobic feature. ucl.ac.be The specific spatial arrangement of these features is crucial for potent activity. For instance, the 4-aminobenzamide (B1265587) pharmacophore is considered an important recognition template for the receptor that stabilizes the voltage-dependent sodium channel in its inactivated state. ucl.ac.be
The table below shows examples of pharmacophoric features identified for different bioactivities of this compound analogues.
| Bioactivity | Key Pharmacophoric Features | Reference |
| Anticonvulsant | Hydrogen bond donor, hydrogen bond acceptor, hydrophobic aromatic ring | ucl.ac.be |
| Sodium Channel Blockade | Aromatic ring, amide linker, basic nitrogen atom | frontiersin.orgresearchgate.net |
| CCR5 Antagonism | Aromatic core, amide group, specific substitution pattern | nih.gov |
Rational Design of Novel this compound Derivatives
The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of new this compound derivatives with improved properties. This process involves the strategic modification of the lead compound structure to enhance potency, selectivity, and pharmacokinetic profiles.
For example, based on the understanding of the pharmacophore for sodium channel blockade, new analogues of tocainide (B1681335) containing the N-(2,6-dimethylphenyl)carboxamide moiety have been designed and synthesized. orcid.orgresearchgate.netacs.org These efforts have led to the discovery of compounds with increased potency and improved use-dependent block of skeletal muscle sodium channels. orcid.orgresearchgate.net Modifications have included altering the substituent on the amide nitrogen and introducing different heterocyclic rings. researchgate.net
The rational design process is iterative. Newly synthesized compounds are biologically evaluated, and the results are used to refine the SAR and QSAR models, leading to the design of the next generation of compounds. This cycle of design, synthesis, and testing is a cornerstone of modern medicinal chemistry. scispace.com
The following table lists some of the rationally designed this compound derivatives and their intended biological targets.
| Derivative | Modification | Intended Target/Activity | Reference |
| N-(2,6-dimethylphenyl)-2-pyrrolidinecarboxamide | Replacement of the ethylamine (B1201723) side chain of tocainide with a proline ring | Voltage-gated sodium channels (antimyotonic) | researchgate.net |
| 4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide) | Addition of a 4-amino group to the benzamide (B126) ring | Voltage-dependent sodium channels (anticonvulsant) | ucl.ac.be |
| Nicotinamide (B372718) analogues | Replacement of the benzamide with a nicotinamide | CCR5 antagonist | nih.gov |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry to innovate beyond existing chemical structures, aiming to improve properties like potency, selectivity, and metabolic stability. Scaffold hopping involves replacing the central core of a molecule while retaining the spatial arrangement of key functional groups, a technique that can lead to the discovery of novel and structurally distinct active compounds. acs.org
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a more subtle but equally powerful tool. This strategy is employed to fine-tune a molecule's characteristics. For instance, in the development of tocainide analogues, bioisosteric modifications have been central to enhancing their pharmacological profile. researchgate.net Research into analogues of To042, a tocainide-related lead compound, involved synthesizing an aryloxyalkyl bioisostere. researchgate.net This new molecule, N-[(naphthalen-1-yl)methyl]-4-[(2,6-dimethyl)phenoxy]butan-2-amine, demonstrated a higher use-dependent block on skeletal muscle sodium channels, indicating a preferential action on over-excited membranes. researchgate.net
Further studies have explored the metabolic implications of such replacements. It was noted in one research effort that a nicotinamide unit was significantly less metabolized compared to 2,6-dimethylbenzamides, prompting further investigation into N-oxide moieties as potential bioisosteres for the carbonyl group. nih.gov
Table 1: Examples of Bioisosteric Replacement in this compound Analogues and Related Scaffolds
| Original Group/Scaffold | Bioisosteric Replacement | Rationale / Observed Outcome | Reference(s) |
|---|---|---|---|
| Amide Linker in Tocainide Analogue | Aryloxyalkyl Linker | Creation of a bioisostere of the lead compound To042 to improve use-dependent block of sodium channels. | researchgate.net |
| Carbonyl Group | Pyridine N-Oxide | Proposed as a strategy to generate new p38 MAP kinase inhibitors with potentially improved properties. | nih.gov |
| This compound | Nicotinamide Unit | The nicotinamide unit showed significantly less metabolism, highlighting its potential to improve metabolic stability. | nih.gov |
| Tocainide Scaffold | N-Aryl-2,6-dimethylbenzamide Scaffold | Design of a new generation of analogues based on 3D-QSAR studies to enhance potency and use-dependent block. | acs.orgnih.gov |
Fragment-Based Drug Discovery Approaches
Fragment-Based Drug Discovery (FBDD) is a modern approach that starts with identifying small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly to a biological target. mdpi.com These initial hits are then optimized and grown or linked together to produce a higher-affinity lead compound. mdpi.com This method efficiently explores chemical space and often yields lead compounds with better pharmaceutical properties. mdpi.com
While specific FBDD campaigns starting directly with a this compound fragment are not extensively documented in the provided literature, the principles of FBDD are highly relevant to its derivatives. For example, the discovery of mexiletine (B70256) derivatives, which are structurally related to the tocainide analogues bearing the this compound moiety, has been achieved through fragment-based methods. drugbank.com In one such study, fragment-based discovery led to orally bioavailable inhibitors of urokinase-type plasminogen activator. drugbank.com
The process often involves screening fragment libraries against a target protein using biophysical techniques like NMR spectroscopy to detect binding. mdpi.comnih.gov Subsequent steps can involve scaffold-focused virtual screening to identify more structurally diverse hits that retain the core binding elements of an initial fragment. acs.org This demonstrates that a scaffold-focused approach can successfully identify active compounds that are significantly different from the original query, a process known as a "scaffold hop". acs.org
Structural and Conformational Analysis of this compound Derivatives
Understanding the three-dimensional structure and conformational dynamics of this compound derivatives is paramount for explaining their biological activity and for the rational design of new molecules. The presence of the two methyl groups at the ortho positions of the benzamide forces the amide group to be twisted out of the plane of the aromatic ring, which significantly impacts its electronic properties and binding interactions. researchgate.net
X-ray Crystallography for Ligand-Target Complex Analysis
X-ray crystallography is an indispensable tool for obtaining a precise three-dimensional structure of a molecule or a ligand-target complex at atomic resolution. This technique allows researchers to visualize the exact binding mode of a drug candidate within its receptor's active site, revealing key interactions such as hydrogen bonds and hydrophobic contacts. vensel.org
In the context of benzamide derivatives, X-ray crystallography has been used to determine the molecular structures of various analogues and complexes. For example, the structures of dioxomolybdenum(VI) complexes with N,N-dimethylbenzamide as a ligand were determined using single-crystal X-ray diffraction. researchgate.net These studies revealed a distorted octahedral geometry, providing critical insights into the coordination chemistry of the benzamide moiety. researchgate.net Similarly, the crystal structure of 2,4,6-Trimethylbenzamide shows that the amide group and the aryl moiety are nearly perpendicular, with a dihedral angle of 84.69 (6)°. researchgate.net Such analyses are fundamental for understanding the steric and electronic factors that govern molecular packing and intermolecular interactions in the solid state. researchgate.net
Crystallography is also a crucial validation step in fragment-based drug discovery. After identifying fragment hits, co-crystallization with the target protein can confirm the binding mode and provide a structural basis for optimizing the fragment into a more potent inhibitor. acs.org
Table 2: Crystallographic Data for a Dioxomolybdenum(VI) Complex with N,N-Dimethylbenzamide (DMB) Ligands
| Parameter | [MoO2Cl2(DMB)2] | Reference |
|---|---|---|
| Formula | C18H22Cl2MoN2O4 | researchgate.net |
| Crystal System | Not specified | researchgate.net |
| Geometry | Distorted Octahedral | researchgate.net |
| Ligand Configuration | Monodentate DMB ligands occupy equatorial positions trans to the oxo groups. | researchgate.net |
| Key Feature | Adopts the cis-oxo, trans-Cl, cis-L configuration typical for this class of complexes. | researchgate.net |
Advanced NMR Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and studying dynamic processes in solution, providing information that is complementary to solid-state X-ray data. For flexible molecules like this compound derivatives, NMR is essential for understanding conformational equilibria.
Detailed conformational analyses of N,N-dimethylbenzamide and its substituted analogues have been performed using a refined Lanthanide-Induced-Shift Analysis (LISA) combined with molecular mechanics and ab initio calculations. nih.gov This method allows for the investigation of the conformational equilibria in solution. For N,N-dimethylbenzamide itself, good agreement between experimental and calculated data was found when the torsional angle (ω) between the carbonyl group and the phenyl ring was approximately 60°. nih.gov This significant twist from planarity is a direct consequence of the steric hindrance from the two ortho-methyl groups.
Other NMR studies have focused on the dynamic barrier to rotation around the C-N amide bond in N,N-dimethylbenzamides. cdnsciencepub.comscispace.com By analyzing the shape of the NMR signals at different temperatures, researchers can determine the activation energy for this rotation, which provides insight into the electronic character of the amide bond. cdnsciencepub.comscispace.com Furthermore, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of newly synthesized this compound derivatives. rsc.orgresearchgate.net
Table 3: Conformational Analysis of Benzamide Derivatives by NMR and Calculation
| Compound | Method | Key Finding (CO/Phenyl Torsional Angle, ω) | Reference |
|---|---|---|---|
| Benzamide | Calculation (ab initio) | Pyramidal amino group with ω of 20-25°. | nih.gov |
| N-Methylbenzamide | LISA / RHF Calculation | Good agreement with ω of ~25°. | nih.gov |
| N,N-Dimethylbenzamide | Calculation (RHF) | Calculated ω of 40°. | nih.gov |
| N,N-Dimethylbenzamide | LISA Analysis | Best agreement found when ω was adjusted to ~60°. | nih.gov |
| N,N-Dimethylbenzamide | NMR Line Shape Analysis | Determination of the energy barrier for hindered rotation about the C-N bond. | cdnsciencepub.com |
Pharmacological and Biological Research Applications of 2,6 Dimethylbenzamide Derivatives
Anticonvulsant and Antiepileptic Research
Derivatives of 2,6-dimethylbenzamide have been a subject of significant interest in the search for novel antiepileptic drugs (AEDs). Research has focused on synthesizing and evaluating new chemical entities with improved potency and a wider therapeutic index compared to existing treatments.
N-(5-Methylisoxazol-3-yl)-2,6-dimethylbenzamide, also known as Soretolide or D2916, is a benzamide (B126) derivative that has been developed for the potential treatment of partial seizures. doctorlib.org Its anticonvulsant profile is considered similar to that of carbamazepine. omicsonline.org
Preclinical research has shown that Soretolide is metabolized into an active hydroxylated derivative, 2,6-dimethyl N-(5-hydroxymethyl-3-isoxazolyl) benzamide (D-3187). doctorlib.org This metabolite is reportedly twice as potent as the parent compound in animal models of anticonvulsant activity. doctorlib.org Pharmacokinetic studies conducted in rats revealed significant differences between sexes, with female rats showing higher concentrations of the compound in the brain and longer half-lives in blood and tissues. researchgate.netmagtech.com.cnjst.go.jp
4-Amino-N-(2,6-dimethylphenyl)benzamide, or Ameltolide, is a potent anticonvulsant that has served as a prototype for the development of other 4-aminobenzamide (B1265587) derivatives. ucl.ac.beresearchgate.net Comparative studies have evaluated its efficacy and neurotoxicity against both its own derivatives and established antiepileptic drugs. ucl.ac.benih.gov
In a comparison with its analogue, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), Ameltolide was found to be slightly more potent in mice when administered intraperitoneally. ucl.ac.be However, derivatives of Ameltolide, such as 4-AEPB and 4-amino-N-(2,6-diethylphenyl)benzamide, demonstrated higher efficacy and a better protective index following oral administration. researchgate.net
When compared to prototype antiepileptic drugs in mice, Ameltolide (referred to as ADD 75073 in the study) showed high potency. nih.gov For instance, following intraperitoneal administration in mice, Ameltolide had a median effective dose (ED₅₀) of 2.6 mg/kg, which was significantly lower than that of phenytoin (B1677684) (9.5 mg/kg) in the same assay, indicating greater potency. nih.gov
The efficacy of Ameltolide and its derivatives has been assessed in various standardized seizure models, revealing a specific profile of activity. These compounds consistently demonstrate effectiveness against maximal electroshock-induced seizures (MES) in both mice and rats. ucl.ac.benih.govnih.gov This efficacy in the MES model is a key indicator of potential utility in treating generalized tonic-clonic seizures.
Conversely, Ameltolide and its derivatives have been found to be ineffective in nontoxic doses against seizures induced by subcutaneous pentylenetetrazole (scPTZ). ucl.ac.beresearchgate.netnih.govnih.gov This lack of activity in the scPTZ model, coupled with their strength in the MES test, gives these compounds a pharmacological profile that closely resembles phenytoin. nih.gov This specific profile suggests that their mechanism of action is likely related to the modulation of voltage-gated sodium channels rather than effects on the GABAergic system.
Table 1: Comparative Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model (Mice, i.p.)
| Compound | ED₅₀ (mg/kg) | ED₅₀ (µmol/kg) | Reference |
| Ameltolide | 2.6 | 23.5 | nih.gov |
| Phenytoin | 9.5 | 24.0 | nih.gov |
| 4-AEPB | - | 28.6 | ucl.ac.benih.gov |
ED₅₀ (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals tested. A lower ED₅₀ indicates higher potency. Data for Ameltolide and Phenytoin from source nih.gov reported in mg/kg; µmol/kg conversions are provided for comparison.
Sodium Channel Modulation
The likely mechanism of action for many this compound derivatives as anticonvulsants is the blockade of voltage-gated sodium channels. This has led to specific research into their effects on these ion channels, particularly in skeletal muscle.
A series of N-Aryl-2,6-dimethylbenzamides has been designed and synthesized as a new generation of tocainide (B1681335) analogues specifically for blocking skeletal muscle voltage-gated sodium channels (Nav1.4). acs.orgnih.govacs.org Research in this area aims to develop treatments for myotonias, which are disorders characterized by muscle stiffness due to sarcolemma hyper-excitability. nih.gov By blocking Nav1.4 channels in a use-dependent manner, these compounds can inhibit the repetitive firing of action potentials that cause myotonic muscle stiffness. nih.gov
Using voltage-clamp recording techniques, researchers have screened these novel compounds and identified several with potent blocking activity. acs.orgnih.gov This line of inquiry has identified promising candidates for further study as potential therapies for myotonic syndromes. acs.orgnih.gov
Studies on N-Aryl-2,6-dimethylbenzamides have provided significant insight into the relationship between their chemical structure and their potency as sodium channel blockers. Research has demonstrated that specific molecular modifications can greatly enhance both the potency and the use-dependent blocking action, which is a desirable characteristic for treating conditions of channel hyperexcitability. acs.orgnih.govacs.org
Key findings from structure-activity relationship studies include:
Elongation of the alkyl chain on the amino function enhances potency. acs.orgnih.gov
Introduction of lipophilic and sterically hindered groups on the amino function increases both potency and use-dependent block. acs.orgnih.govacs.org For example, adding a naphtyl group in combination with an optimal alkyl chain length led to an extraordinary increase in potency—up to 100-fold for tonic block and 2000-fold for use-dependent block compared to tocainide. acs.org
Constraining the pharmacophore amino group within a proline-like cycle was shown to cause a remarkable increase in both potency and use-dependent activity. researchgate.net One such analogue, (R)-N-(2,6-dimethylphenyl)-2-pyrrolidinecarboxamide, was found to be 5-fold more potent than (R)-tocainide in producing a tonic block and 21-fold more potent under conditions of high-frequency stimulation. researchgate.net
These findings have allowed for the identification of new analogues with favorable pharmacodynamic profiles for potential use in treating myotonias. acs.orgnih.gov
Table 2: Structure-Potency Relationship of Tocainide Analogues
| Compound | Key Structural Feature | Tonic Block (IC₅₀) | Use-Dependent Block (10 Hz, IC₅₀) | Potency Increase vs. Tocainide (Use-Dependent) | Reference |
| Tocainide | Parent Compound | ~140 µM | ~40 µM | - | acs.org |
| Compound 6e | Phenylpropyl group | 7.7 µM | 0.3 µM | ~800-fold | acs.org |
| Compound 6f | Naphtylpropyl group | - | - | ~2000-fold | acs.org |
| (R)-1a | Proline-like cycle | 5-fold > (R)-tocainide | 21-fold > (R)-tocainide | 21-fold | researchgate.net |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates higher potency.
Anti-HIV-1 Activity and CCR5 Antagonism
Derivatives of this compound have been investigated for their potential as anti-HIV-1 agents, primarily through their action as antagonists of the C-C chemokine receptor 5 (CCR5). CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By blocking this receptor, these compounds can prevent the virus from entering and infecting immune cells.
Role of 2,6-Dimethyl Benzamide Moiety in Enhancing CCR5 Affinity in Piperazine (B1678402) Derivatives
Systematic structure-activity relationship (SAR) studies on piperazine-based compounds have highlighted the significance of the this compound moiety in achieving high affinity for the CCR5 receptor. In the development of piperazine-based CCR5 antagonists, it was discovered that while the 2(S)-methyl piperazine component is essential for CCR5 affinity, the addition of a this compound group to the piperidine (B6355638) structure further enhances this affinity. researchgate.net This enhancement is crucial for the antiviral efficacy of these compounds. The optimization of piperidino-piperazine lead compounds demonstrated that the presence of the this compound structure contributes significantly to the activity in CCR5-RANTES binding assays. researchgate.net
Further research into related structures, such as oximino-piperidino-piperidine amides, also identified the 2,6-dimethylnicotinamide N-oxide moiety, a close structural relative of this compound, as an optimal choice for potent CCR5 antagonism. This indicates that the disubstituted aromatic amide is a key pharmacophoric element for effective binding to the CCR5 receptor.
Investigation as Viral Entry Inhibitors
By acting as CCR5 antagonists, this compound derivatives function as HIV-1 viral entry inhibitors. researchgate.net The mechanism involves binding to the CCR5 co-receptor on the host cell surface, which induces a conformational change in the receptor. This altered conformation prevents the HIV-1 envelope glycoprotein (B1211001) gp120 from binding to CCR5, a critical step for the subsequent fusion of the viral and cellular membranes. Without this interaction, the virus cannot enter the host cell, thus inhibiting its replication cycle. nih.govtandfonline.com
The development of small-molecule, nonpeptide CCR5 antagonists containing the this compound scaffold or similar structures has been a focus of anti-HIV-1 research. nih.gov These compounds have shown potent and selective inhibition of R5 HIV-1 replication in vitro. nih.govacs.org The data from these studies underscores the therapeutic potential of targeting the CCR5 co-receptor to combat HIV-1 infection.
Transthyretin (TTR) Kinetic Stabilization Research
The destabilization of the transthyretin (TTR) protein tetramer is a key event in the pathogenesis of TTR amyloidosis, a group of diseases characterized by the deposition of amyloid fibrils in various tissues. ontosight.aievitachem.com Kinetic stabilization of the TTR tetramer is a promising therapeutic strategy to prevent its dissociation into amyloidogenic monomers.
Elucidation of TTR-Inhibitor Interactions with N-(3,5-dibromo-4-hydroxyphenyl)-2,6-dimethylbenzamide
High-resolution X-ray crystallography has provided detailed insights into the interaction between TTR and N-(3,5-dibromo-4-hydroxyphenyl)-2,6-dimethylbenzamide. nih.gov These studies reveal that the inhibitor binds within the thyroxine-binding sites of the TTR tetramer. The 2,6-dimethylphenyl group of the inhibitor is a crucial aryl-Z substructure that contributes to the high potency and selectivity of the binding. nih.gov The dibromo-hydroxyphenyl group serves as an optimal aryl-X substructure. nih.gov
The crystal structure shows that the inhibitor's binding stabilizes the interface between the two dimers that form the TTR tetramer, thereby increasing the kinetic barrier for dissociation. nih.govambeed.comnih.gov A library of N-(3,5-dibromo-4-hydroxyphenyl)benzamides was synthesized and evaluated, confirming that the 2,6-disubstituted aryl pattern, as seen in the this compound derivative, is among the most effective for generating potent and selective TTR kinetic stabilizers. nih.gov
Implications for Amyloidosis Research
The findings from the studies on N-(3,5-dibromo-4-hydroxyphenyl)-2,6-dimethylbenzamide and related compounds have significant implications for the treatment of TTR amyloidosis, including familial amyloid polyneuropathy (FAP) and familial amyloid cardiomyopathy (FAC). ontosight.aiwalshmedicalmedia.com By stabilizing the native tetrameric state of TTR, these small molecules can inhibit the amyloid cascade at its earliest stage. evitachem.com
This research has paved the way for the structure-based design of new and improved TTR kinetic stabilizers. nih.gov The goal is to develop orally bioavailable drugs that can effectively prevent the formation of amyloid fibrils and halt the progression of the disease. The success of TTR stabilizers like tafamidis (B1682582) in clinical settings validates this therapeutic approach and encourages further investigation into potent stabilizers such as the this compound derivatives.
Enzyme Inhibition Studies
The this compound scaffold has been incorporated into various molecules to explore their potential as enzyme inhibitors. The specific substitutions on the benzamide ring and the attached functionalities determine the target enzyme and the inhibitory potency.
Research has shown that benzamide derivatives can act as inhibitors for a range of enzymes, including cyclooxygenase (COX), kinases, and tyrosinase. researchgate.nettandfonline.com
For instance, certain N-substituted benzamides have been evaluated for their ability to inhibit COX-1 and COX-2, enzymes involved in inflammation. While specific data on this compound itself as a COX inhibitor is limited, the structural motif is present in compounds designed for anti-inflammatory activity.
In the realm of oncology, derivatives containing the dimethylbenzamide moiety have been investigated as kinase inhibitors. For example, a m-dimethylbenzamide derivative was found to be a more potent inhibitor of Aurora-A kinase compared to its unsubstituted counterpart. nih.gov Aurora kinases are crucial for cell division, and their inhibition is a target for cancer therapy.
The following table summarizes the inhibitory activity of a selected this compound derivative against Aurora kinases:
| Compound | Target Enzyme | IC50 (nM) | Fold Selectivity (Aurora-A vs. Aurora-B) |
| m-dimethylbenzamide derivative | Aurora-A | 10 | 8 |
| m-dimethylbenzamide derivative | Aurora-B | 80 | - |
Data sourced from a study on 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives. nih.gov
General Enzyme Inhibition Potential of Benzamide Derivatives
Benzamide derivatives have been extensively studied as inhibitors of various enzymes critical to disease pathways. researchgate.netevitachem.com Their ability to selectively bind to enzyme active sites makes them promising candidates for therapeutic development. researchgate.netevitachem.com
Research has identified benzamide analogues as potent inhibitors of several key enzymes. For instance, certain N,N′-(1,4-phenylene)bis(3-methoxybenzamide) derivatives have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. researchgate.netmdpi.com One such derivative, JW8, showed an IC₅₀ value of 0.056 µM against AChE, comparable to the standard drug donepezil (B133215) (IC₅₀ = 0.046 µM). mdpi.com The same compound inhibited BACE1 with an IC₅₀ value of 9.01 µM. mdpi.com
Furthermore, benzamide derivatives have been evaluated as inhibitors of human dihydrofolate reductase (hDHFR), a target for cancer therapy. mdpi.com A study of eleven benzamide derivatives found all to be active against hDHFR, with IC₅₀ values ranging from 4.72 to 20.17 µM, surpassing the activity of trimethoprim (B1683648) (IC₅₀ = 55.26 µM). mdpi.com
Other research has focused on sulfaguanidine-bearing benzamide derivatives as AChE inhibitors, with inhibition constants (Ki) in the nanomolar range. dergipark.org.tr The most effective of these, 2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide, exhibited a Ki value of 15.51 ± 1.88 nM. dergipark.org.trresearchgate.net Additionally, sulfamoyl benzamide derivatives have been identified as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in regulating extracellular nucleotide signaling. rsc.org For example, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide proved to be a potent inhibitor of h-NTPDase1 and h-NTPDase3, with IC₅₀ values of 2.88 ± 0.13 μM and 0.72 ± 0.11 μM, respectively. rsc.org
Enzyme Inhibition by Benzamide Derivatives
| Derivative Class | Target Enzyme | Reported Activity | Lead Compound Example |
|---|---|---|---|
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | IC₅₀ = 0.056 µM | JW8 |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | β-secretase (BACE1) | IC₅₀ = 9.01 µM | JW8 |
| Benzamide Trimethoprim Derivatives | Human Dihydrofolate Reductase (hDHFR) | IC₅₀ = 4.72 to 20.17 µM | JW2 and JW8 |
| Sulfaguanidine Bearing Benzamides | Acetylcholinesterase (AChE) | Ki = 15.51 ± 1.88 nM | 2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide |
| Sulfamoyl Benzamides | h-NTPDase1 | IC₅₀ = 2.88 ± 0.13 μM | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide |
| Sulfamoyl Benzamides | h-NTPDase3 | IC₅₀ = 0.72 ± 0.11 μM | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide |
Chitin (B13524) Synthesis Inhibition by Substituted Benzamides
A significant area of research for benzamide derivatives has been in the development of chitin synthesis inhibitors, primarily for applications as insecticides. nih.gov Benzoylphenylureas (BPUs) were the pioneering compounds in this class, known to inhibit chitin synthesis in arthropods. nih.gov Building on this, researchers designed new inhibitors based on the structure of isoxaben, a known cellulose (B213188) synthase inhibitor. nih.gov
Derivatives known as 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs) have shown potent inhibition of chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis. nih.govjst.go.jpresearchgate.net The inhibitory activity of these compounds is highly dependent on the substituents at the para-position of the 3-phenyl ring. jst.go.jp For instance, the introduction of small alkyl groups or halogens tended to enhance activity, while bulky groups were detrimental. jst.go.jp The most potent IOX compound demonstrated a 50% effective concentration (IC₅₀) of 0.1 µM. nih.gov
Quantitative structure-activity relationship (QSAR) analysis revealed that the inhibitory activity is favored by hydrophobic substituents with an optimal value, while bulky substituents decrease activity. jst.go.jp
Chitin Synthesis Inhibition by 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole (IOX) Derivatives
| Substituent at 3-phenyl ring (para-position) | IC₅₀ (µM) | pIC₅₀ |
|---|---|---|
| H | 0.29 | 6.54 |
| F | 0.14 | 6.85 |
| Cl | 0.11 | 6.96 |
| Br | 0.11 | 6.96 |
| Et | 0.10 | 7.00 |
| CF₃ | >100 | <4.0 |
| t-Bu | >100 | <4.0 |
Broader Biological Activity Spectrum of Benzamide Class Analogues
Beyond specific enzyme inhibition, the benzamide scaffold is a foundation for compounds with a wide range of biological activities. semanticscholar.org
Antimicrobial Activity
The search for new antimicrobial agents is a critical area of research, and benzamide derivatives have shown promise. nih.govresearchgate.net Studies have demonstrated their effectiveness against both bacteria and fungi. researchgate.netnih.gov For example, benzamide itself is effective against the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net Certain benzamide derivatives have shown activity against Candida albicans, Streptococcus faecalis, and Klebsiella pneumoniae. walshmedicalmedia.com
A study focused on N,2,6-trisubstituted 1H-benzimidazole derivatives identified several compounds with potent antibacterial activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 4–16 μg/mL. nih.gov Compound 4c from this series also showed good activity against Escherichia coli and Streptococcus faecalis (MIC = 16 μg/mL). nih.gov
Antimicrobial Activity of N,2,6-trisubstituted 1H-benzimidazole Derivatives
| Compound | Substituents | Organism | MIC (μg/mL) |
|---|---|---|---|
| 3k | 2-(4-nitrophenyl), N-benzyl | MSSA | 4 |
| 3k | 2-(4-nitrophenyl), N-benzyl | MRSA | 8 |
| 4c | 2-(4-chlorophenyl), 6-methyl, N-benzyl | MSSA | 8 |
| 4c | 2-(4-chlorophenyl), 6-methyl, N-benzyl | MRSA | 16 |
| 4c | 2-(4-chlorophenyl), 6-methyl, N-benzyl | E. coli | 16 |
| 4c | 2-(4-chlorophenyl), 6-methyl, N-benzyl | S. faecalis | 16 |
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases, and agents that can modulate the inflammatory response are of great interest. Benzamide derivatives have been explored for their anti-inflammatory potential. researchgate.netsemanticscholar.org Research has shown that N-[4-(alkyl) cyclohexyl]-substituted benzamides possess anti-inflammatory properties. walshmedicalmedia.com Additionally, one enantiomer of N-(2,6-Dimethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide has been noted for its significant anti-inflammatory activity. evitachem.com
A study of sulfamethazine (B1682506) amide derivatives, which had not previously been reported for anti-inflammatory effects, was conducted to evaluate their impact on various inflammatory mediators. nih.gov This highlights the ongoing effort to explore the full therapeutic potential of the broader benzamide class in treating inflammatory diseases. nih.gov
Anticancer Research
The development of novel anticancer agents is a major focus of medicinal chemistry, and benzamide derivatives have emerged as a promising class of compounds. researchgate.netsemanticscholar.orgnih.gov Their anticancer activity often stems from the inhibition of enzymes crucial for cancer cell proliferation and survival, such as protein kinases and dihydrofolate reductase. nih.gov
Flavonoid-based amide derivatives have been synthesized and evaluated for their antiproliferative effects against a panel of cancer cell lines. nih.gov One compound, 7t, demonstrated specific cytotoxicity against triple-negative breast cancer (TNBC) MDA-MB-231 cells with an IC₅₀ value of 1.76 ± 0.91 μM. nih.gov Another compound, 7u, also showed potent activity against MDA-MB-231, MCF-7, and HCC1937 breast cancer cells. nih.gov The research indicated that for cytotoxicity in MDA-MB-231 cells, a pyridyl substituent was preferred over a phenyl group. nih.gov
N,2,6-trisubstituted 1H-benzimidazole derivatives have also been investigated for their anticancer properties. nih.gov The study identified dihydrofolate reductase (DHFR) as a promising target, and compound 4c showed an IC₅₀ of 2.35 μM against this enzyme. nih.gov Other research has explored 4-Bromo-2-hydroxy-N,N-dimethylbenzamide for its ability to inhibit MEK kinases involved in cancer progression.
Anticancer Activity of Flavonoid-Based Amide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| 7t (N-(4-(7-(3-Fluorophenyl)-3-hydroxy-4-oxo-4H-chromen-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide) | MDA-MB-231 (TNBC) | 1.76 ± 0.91 |
| 7u (N-(4-(7-(3-Fluorophenyl)-3-hydroxy-4-oxo-4H-chromen-2-yl)phenyl)picolinamide) | MDA-MB-231 (TNBC) | 1.83 ± 0.69 |
| 7u | MCF-7 (Breast) | 2.49 ± 0.44 |
| 7u | HCC1937 (Breast) | 2.07 ± 1.06 |
Analgesic Potency
Benzamide derivatives have been investigated for their potential to alleviate pain. researchgate.netsemanticscholar.org Research into opioid receptor modulators has included benzamide structures in the search for new analgesic agents. google.com The analgesic potential often arises from the interaction of these compounds with specific receptors or channels involved in pain signaling. nih.govuniba.it
For example, an enantiomer of N-(2,6-Dimethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide has been identified as having high analgesic activity. evitachem.com Furthermore, isoquinolone derivatives, which contain an amide functional group, have been developed as antagonists for the lysophosphatidic acid receptor 5 (LPA5). nih.gov Compounds 65 and 66 from this class significantly attenuated nociceptive hypersensitivity in an inflammatory pain model and demonstrated dose-dependent reduction of mechanical allodynia in a chronic constriction injury model, suggesting their promise as potential analgesics. nih.gov A potent analogue of tocainide, a benzamide derivative, also showed considerable analgesic activity in animal models of neuropathic pain. uniba.it
Mechanistic Investigations of 2,6 Dimethylbenzamide Biological Actions
Molecular Target Identification and Pathway Elucidation
The biological actions of compounds containing the 2,6-dimethylbenzamide moiety are diverse, targeting several distinct proteins and pathways. Research has primarily focused on derivatives where the benzamide (B126) nitrogen is substituted, revealing a range of molecular targets.
A prominent class of derivatives, N-aryl-2,6-dimethylbenzamides , have been identified as potent blockers of skeletal muscle voltage-gated sodium channels (Nav1.4). Current time information in Bangalore, IN.nih.govuniba.it These compounds are analogues of the antiarrhythmic and antimyotonic drugs tocainide (B1681335) and mexiletine (B70256). nih.govuniba.it The mechanism involves a use-dependent block of the sodium channel, meaning the drug preferentially binds to and inhibits channels that are frequently opening, a characteristic of hyperactive tissues in conditions like myotonia. uniba.itnih.gov This action effectively reduces the hyperexcitability of the muscle cell membrane that causes muscle stiffness. nih.govspcmc.ac.in
Another significant molecular target is Transthyretin (TTR) , a transport protein for thyroxine and retinol. nih.govproteopedia.org A specific derivative, N-(3,5-Dibromo-4-hydroxyphenyl)-2,6-dimethylbenzamide , acts as an inhibitor of TTR amyloidogenesis. rcsb.orgresearchgate.net In certain diseases, TTR can dissociate from its normal tetrameric form, misfold, and aggregate into amyloid fibrils, leading to conditions like amyloid polyneuropathy and cardiomyopathy. proteopedia.org This inhibitor stabilizes the TTR tetramer, preventing its dissociation and subsequent pathogenic aggregation. rcsb.orgresearchgate.net
The benzamide scaffold is also found in compounds targeting other biological pathways. For instance, Foramsulfuron , a herbicide, contains a dimethylbenzamide group and functions by inhibiting acetolactate synthase (ALS), a key enzyme in the synthesis of branched-chain amino acids in plants. nih.gov This inhibition leads to the cessation of plant growth. nih.gov Furthermore, various benzamide derivatives have been explored for their potential as enzyme inhibitors or receptor modulators in diverse therapeutic areas, including cancer and infectious diseases. evitachem.com
Table 1: Investigated Molecular Targets of this compound Derivatives
| Derivative Class / Compound | Molecular Target | Biological Pathway / Effect | Reference |
|---|---|---|---|
| N-aryl-2,6-dimethylbenzamides | Voltage-Gated Sodium Channel (Nav1.4) | Modulation of ion channel activity; reduction of muscle hyperexcitability. | Current time information in Bangalore, IN.nih.govnih.gov |
| N-(3,5-Dibromo-4-hydroxyphenyl)-2,6-dimethylbenzamide | Transthyretin (TTR) | Inhibition of TTR amyloidogenesis by tetramer stabilization. | proteopedia.orgrcsb.orgresearchgate.net |
| Foramsulfuron | Acetolactate Synthase (ALS) | Inhibition of amino acid synthesis in plants (herbicide action). | nih.gov |
| General Benzamide Derivatives | Various Enzymes and Receptors | Potential enzyme inhibition and receptor modulation for therapeutic applications. | evitachem.com |
Ligand-Protein Binding Studies and Interaction Profiling
Detailed insights into how the this compound scaffold interacts with protein targets come from high-resolution crystallographic studies of its derivatives. A key example is the co-crystal structure of N-(3,5-Dibromo-4-hydroxyphenyl)-2,6-dimethylbenzamide bound to human transthyretin (TTR), determined at a resolution of 1.35 Å (PDB ID: 3ESN). rcsb.orgebi.ac.uk
This structural data reveals that the inhibitor binds within the two thyroxine-binding sites of the TTR tetramer, a crucial interaction for stabilizing the protein's native quaternary structure. rcsb.orgebi.ac.uk The binding profile is characterized by a series of specific interactions:
The 2,6-dimethylphenyl group of the inhibitor is buried deep within a hydrophobic pocket of the binding site. The methyl groups make van der Waals contacts with the side chains of nonpolar amino acid residues.
The other aromatic ring of the inhibitor, the dibromo-hydroxyphenyl group, is positioned closer to the entrance of the binding pocket.
Halogen bonding interactions involving the bromine atoms of the inhibitor and backbone atoms of the protein contribute significantly to the binding affinity.
The hydroxyl group on the second ring can form hydrogen bonds with surrounding residues or water molecules, further anchoring the ligand in place.
These high-resolution structures provide a molecular basis for the inhibitor's potency and selectivity, guiding the structure-based design of new TTR kinetic stabilizers. rcsb.org Studies on N-aryl-2,6-dimethylbenzamide analogues as sodium channel blockers also involve quantitative structure-activity relationship (QSAR) models, which, while not providing a direct image of the binding site, help to define the pharmacophore required for potent, use-dependent channel block. nih.gov
Table 2: Interaction Profile of a TTR Inhibitor with the this compound Scaffold (PDB: 3ESN)
| Inhibitor Moiety | Interacting Protein Residues/Region | Type of Interaction | Reference |
|---|---|---|---|
| 2,6-Dimethylphenyl Group | Inner hydrophobic pocket of TTR binding site | Van der Waals / Hydrophobic interactions | rcsb.orgebi.ac.uk |
| Bromine Atoms | Backbone atoms of TTR binding site | Halogen bonding | atomistry.com |
| Hydroxyphenyl Group | Serine, Threonine, and water molecules at the binding site entrance | Hydrogen bonding | rcsb.org |
| Amide Linker | Connects the two primary interacting ring systems | Structural scaffold | rcsb.org |
Allosteric Modulation and Orthosteric Binding Mechanisms
Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site (the binding site of the endogenous ligand). This interaction can potentiate (Positive Allosteric Modulator, PAM), attenuate (Negative Allosteric Modulator, NAM), or have no effect on the orthosteric ligand's activity (Neutral Allosteric Ligand, NAL). nih.gov This mechanism offers the potential for fine-tuning receptor activity with greater specificity than traditional orthosteric ligands. nih.gov
While there is no direct evidence characterizing this compound itself as an allosteric or orthosteric ligand, the broader benzamide chemical class is well-represented among allosteric modulators. nih.gov For example, various compounds have been developed as allosteric modulators for G protein-coupled receptors (GPCRs) like the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov Additionally, certain benzamide derivatives have been identified as positive allosteric modulators of the sweet taste receptor, acting as flavor enhancers. justia.com
Recent studies on the anti-oxidative enzyme Glutathione Peroxidase 4 (GPX4) identified a specific activator that binds to a predicted allosteric site, distinct from the substrate-binding site. researchgate.net This finding highlights that the benzamide scaffold can be incorporated into molecules that function through allosteric mechanisms on enzymes as well as receptors. The investigation into N-aryl-2,6-dimethylbenzamide derivatives as sodium channel blockers suggests they bind to the local anesthetic receptor site within the channel pore, which is considered an allosteric site that modulates channel gating. atomistry.com
Role of Structural Features in Modulating Oxidative Stress Pathways
The unique structure of this compound, specifically the presence of two methyl groups in the ortho positions to the amide function, dictates its chemical properties and potential biological activity. This substitution pattern forces the amide group to be twisted out of the plane of the aromatic ring, which interrupts the π-electron conjugation between the carbonyl group and the benzene (B151609) ring. researchgate.net This structural feature has a pronounced effect on the molecule's proton affinity and reactivity. researchgate.net
While direct studies on this compound's role in oxidative stress are not prevalent, research on related compounds and precursors provides relevant insights. For example, its precursor, 2,6-dimethylbenzonitrile, has been noted for its potential antioxidant properties. Furthermore, derivatives of mexiletine, which share a structural relationship with N-aryl-2,6-dimethylbenzamide analogues, have been shown to possess antioxidant activity in addition to their primary role as sodium channel blockers. nih.govnih.gov These compounds demonstrated a cytoprotective effect against H₂O₂-induced oxidative stress in myoblast cell lines. nih.gov
One study identified a benzamide-containing compound as a specific allosteric activator of Glutathione Peroxidase 4 (GPX4), a critical enzyme that protects cells from oxidative damage by eliminating lipid peroxides. researchgate.net Activation of GPX4 is considered a novel anti-inflammatory and cytoprotective strategy. researchgate.net This suggests that the this compound scaffold could be a valuable component in the design of molecules aimed at modulating oxidative stress pathways, potentially through interaction with key antioxidant enzymes.
Investigation of Reaction Intermediates in Chemical Transformations
The chemical transformations involving this compound are significantly influenced by its sterically hindered structure. This is particularly evident in its synthesis from 2,6-dimethylbenzonitrile.
The hydrolysis of nitriles to carboxamides is a standard organic transformation. However, in the case of 2,6-dimethylbenzonitrile, the reaction tends to stop at the amide stage, yielding this compound, without proceeding to the corresponding carboxylic acid. spcmc.ac.in This is attributed to steric hindrance from the two ortho-methyl groups, which impedes the necessary change in hybridization from sp² (in the amide) to sp³ (in the tetrahedral intermediate required for hydrolysis to the carboxylic acid). spcmc.ac.in The mechanism involves the protonation of the nitrile, followed by nucleophilic attack by water to form a tautomeric intermediate that rearranges to the stable amide.
Table 3: Intermediates in Chemical Transformations of this compound and its Derivatives
| Transformation | Starting Material | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| Hydrolysis | 2,6-Dimethylbenzonitrile | Protonated nitrile / Tautomer of imidic acid | This compound | spcmc.ac.in |
| Metal-Free C-H Alkyliminylation | N-(2,6-dimethylphenyl)benzamides | Nitrilium ion | α,β-Unsaturated ketimines | researchgate.netresearchgate.net |
| Synthesis of Iminobenzo[c]thiophen-ones | 2-Bromo-N,N-dimethylbenzamides | 2-Lithio-N,N-dimethylbenzamide | N,N-dimethyl-2-(thiocarbamoyl)benzamides | eurekalert.org |
Furthermore, N-substituted 2,6-dimethylbenzamides can undergo novel metal-free coupling reactions. For example, the reaction of N-(2,6-dimethylphenyl)benzamides with alkenes can be achieved by activating the secondary amide with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and a base like 2-fluoropyridine. researchgate.netresearchgate.net This process generates a highly reactive nitrilium intermediate . This electrophilic intermediate then reacts efficiently with the alkene, leading to the formation of α,β-unsaturated ketimines after deprotonation. researchgate.net This method highlights a modern, metal-free approach to C-C bond formation using the benzamide functional group as a reactive handle. researchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2,6-dimethylbenzonitrile |
| 2-fluoropyridine |
| 2-Lithio-N,N-dimethylbenzamide |
| 4-iodo-3,5-dimethylbenzamide |
| Foramsulfuron |
| Glutathione Peroxidase 4 (GPX4) |
| H₂O₂ |
| Mexiletine |
| N-(2,6-dimethylphenyl)benzamides |
| N-(3,5-Dibromo-4-hydroxyphenyl)-2,6-dimethylbenzamide |
| N,N-dimethyl-2-(thiocarbamoyl)benzamides |
| Tocainide |
| Transthyretin (TTR) |
| trifluoromethanesulfonic anhydride (Tf₂O) |
Advanced Research Techniques and Future Directions for 2,6 Dimethylbenzamide
High-Throughput Screening for Novel Bioactive Analogs
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and is instrumental in the search for novel bioactive analogs of 2,6-dimethylbenzamide. This technology enables the rapid, automated testing of vast libraries of chemical compounds against specific biological targets to identify "hits"—molecules that exhibit a desired biological activity.
Research into compounds structurally related to this compound has successfully utilized HTS to uncover new therapeutic leads. For instance, HTS was employed to screen a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, leading to the identification of compounds with high affinity and significant anticonvulsant activity in animal models. walshmedicalmedia.com Similarly, HTS is a common strategy for investigating complex molecules featuring carboxamide functionalities, where large libraries are tested against various biological targets to discover potential drug leads. ontosight.ai In the context of specific receptor targeting, newly synthesized analogs of various compounds are often screened for their in vitro binding potency and selectivity using HTS assays. nih.gov This approach is particularly relevant for this compound analogs, some of which have been identified as ion channel blockers, a field where HTS technologies are crucial for discovery. acs.org
The process allows researchers to efficiently sift through thousands of derivatives, modifying the core this compound structure and assessing the impact on bioactivity. This has led to the discovery of analogs with a range of potential applications.
| Screening Application | Target/Activity | Example Compound Class | Outcome |
| Anticonvulsant Activity | Novel SB-204269 binding site | N-(tetrahydroisoquinolinyl)-2-methoxybenzamides | Identification of analogs with high affinity and in-vivo anticonvulsant effects. walshmedicalmedia.com |
| Receptor Binding Potency | Sphingosine-1-phosphate receptors (S1PRs) | Novel S1PR2 Ligands | Discovery of new compounds with high binding potency (IC₅₀ < 50 nM) and selectivity for the S1PR2 subtype. nih.gov |
| General Drug Discovery | Various biological targets | Spiro compounds with carboxamide groups | Identification of "hits" from large libraries for development into drug leads. ontosight.ai |
Computational Chemistry Approaches
Computational chemistry provides powerful predictive tools that complement experimental research, offering insights into molecular interactions and reaction pathways that can be difficult to observe directly.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) to a second (a biological target, typically a protein receptor). This technique is crucial for understanding the structural basis of ligand-target interactions and for guiding the design of more potent and selective analogs.
A notable application involved the structure-based design of fluorescent ligands for the intracellular allosteric binding site (IABS) of the chemokine receptor CXCR2. nih.govchemrxiv.org Starting with the crystal structure of CXCR2 bound to a benzamide-containing inhibitor (PDB ID: 6LFL), researchers used molecular docking software (AutoDock Vina) to predict the binding modes of newly designed analogs. nih.govchemrxiv.org These docking studies predicted that certain modified benzamides would bind with high affinity, guiding the synthesis of fluorescent probes that were later confirmed to bind effectively to the receptor. nih.gov
Molecular docking is also employed to rationalize the activity of inhibitors for other targets, such as phosphodiesterase 7 (PDE7), where models of the protein structure are sometimes generated using tools like AlphaFold when an experimental structure is unavailable. nih.gov This approach helps to visualize how a ligand fits into the binding pocket and which specific interactions (e.g., hydrogen bonds) stabilize the complex, thereby explaining the structure-activity relationship (SAR) observed in a series of compounds.
| Study Focus | Target Protein | Docking Software | Key Finding |
| Fluorescent Ligand Design | Chemokine Receptor CXCR2 | AutoDock Vina | Predicted favorable binding modes for ligand-linker conjugates, guiding the successful synthesis of new molecular probes. nih.govchemrxiv.org |
| Drug Repurposing Prediction | Histone Deacetylases | AutoDock Vina | Identified N-[[6-(hydroxyamino)-6-oxohexyl]oxy]-3,5-dimethylbenzamide as a potential interactor with histone deacetylase 7. acs.org |
| Inhibitor Binding Mode | Phosphodiesterase 7 (PDE7) | AutoDock Vina | Docking into an AlphaFold-predicted structure to understand inhibitor interactions. nih.gov |
| Allosteric Modulator Binding | Metabotropic Glutamate Receptor 5 (mGlu₅) | MOE (Molecular Operating Environment) | Identified key residue interactions and common binding modes for diverse modulator scaffolds. acs.org |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is particularly valuable for elucidating complex reaction mechanisms, calculating reaction energies, and predicting spectroscopic properties.
DFT studies have provided profound insights into the metabolic reactions of N,N-dimethylbenzamides (DMBAs). A comparative study investigated the N-demethylation of DMBAs and N,N-dimethylanilines (DMAs) catalyzed by the enzyme Cytochrome P450. acs.org The calculations revealed that while both reactions proceed via C-H activation, their underlying mechanisms differ significantly. For DMBAs, the reaction proceeds through a spin-selective pathway involving the high-spin state of the enzyme's active species. acs.org A key finding was that the reaction rates and kinetic isotope effects (KIEs) for DMBAs are largely insensitive to the electronic nature of para-substituents on the benzene (B151609) ring. acs.org This is in stark contrast to DMAs, where such substituents have a linear effect on reactivity. acs.org This difference was attributed to the inability of the para-substituent in DMBAs to maintain electronic conjugation with the C-H reaction center. acs.org
DFT is also applied to other reactions involving benzamides. For example, it was used to map the mechanism of a rhodium-catalyzed reaction of N-methylbenzamide, identifying transition states and the rate-limiting step of the catalytic cycle. acs.org These computational investigations are crucial for understanding and optimizing synthetic chemical reactions.
Spectroscopic Characterization in Advanced Research
Advanced spectroscopic techniques are indispensable for the structural confirmation, purity assessment, and dynamic study of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure and conformational dynamics of this compound in solution. Due to steric hindrance from the two ortho-methyl groups, the amide group in this compound is twisted out of the plane of the aromatic ring. researchgate.net
Advanced NMR techniques, such as line shape analysis and Lanthanide-Induced-Shift (LIS) analysis, have been used to study this conformation in detail. Studies on N,N-dimethylbenzamide have focused on determining the barrier to hindered rotation around the C-N amide bond. cdnsciencepub.comscispace.com This rotation is slow on the NMR timescale at lower temperatures, resulting in separate signals for the two N-methyl groups, which coalesce as the temperature increases. Analyzing the shape of these signals across different temperatures allows for the precise calculation of the activation energy for this rotational barrier. cdnsciencepub.comscispace.com
Furthermore, NMR is routinely used to confirm the structure and purity of newly synthesized derivatives. researchgate.net For example, ¹H NMR can be used to determine the ratio of E/Z isomers in reaction products. researchgate.net The chemical shifts in both ¹H and ¹³C NMR spectra provide a fingerprint of the molecule, confirming the positions of substituents on the aromatic ring. rsc.org
Table of Representative ¹³C NMR Shifts for Substituted N,N-Dimethylbenzamides in CDCl₃
| Compound | Carbonyl (C=O) δ (ppm) | Aromatic δ (ppm) | N(CH₃)₂ δ (ppm) | Reference |
|---|---|---|---|---|
| 2-chloro-N,N-dimethylbenzamide | 168.56 | 127.29 - 136.43 | 34.76, 38.18 | rsc.org |
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the analysis of this compound derivatives, providing highly accurate mass measurements that are crucial for confirming molecular formulas. numberanalytics.com Unlike standard mass spectrometry, HRMS can determine the mass of a molecule with enough precision (typically to four or five decimal places) to allow for the unambiguous determination of its elemental composition.
HRMS is a standard method for characterizing the products of organic synthesis, confirming that the target molecule has been successfully formed. For example, in the synthesis of complex benzamide-containing molecules, researchers found that their product separated into four distinct peaks during chromatography. HRMS analysis showed that all four peaks had identical isotopic masses, which strongly suggested that the compounds were atropisomers—isomers that differ only due to hindered rotation around a single bond. nih.gov
In synthetic procedures, the observed high-resolution mass is compared to the calculated mass for the expected product, with a close match providing strong evidence of its identity. goettingen-research-online.de This technique is also used in gas-phase studies, such as the determination of the proton affinity of this compound and its derivatives using a double-focusing mass spectrometer. researchgate.net The high sensitivity and accuracy of modern HRMS instruments, often coupled with liquid chromatography (LC-HRMS), make them powerful tools for identifying reaction products, impurities, and metabolites. numberanalytics.comnih.gov
Development of this compound as a Research Tool
The unique structural characteristics of this compound, particularly the steric hindrance provided by the two methyl groups ortho to the amide functionality, have positioned it as a valuable entity in various fields of chemical research. Its utility spans from being a foundational piece in the assembly of intricate molecular architectures to an essential intermediate in the creation of specialized commercial chemicals.
Building Block for Complex Molecule Synthesis
The rigid and sterically defined nature of the this compound scaffold makes it an important building block in organic synthesis. The presence of the ortho-methyl groups significantly influences the conformation of the amide group, twisting it out of the plane of the aromatic ring. researchgate.net This steric hindrance interrupts the π-electron conjugation between the amide and the ring, creating unique reactivity that can be harnessed by synthetic chemists. researchgate.net
One area where this has been effectively utilized is in metal-free cross-coupling reactions. Research has demonstrated the direct coupling of N-(2,6-dimethylphenyl)benzamides with alkenes to produce α,β-unsaturated ketimines. researchgate.net This type of reaction, which involves the formation of new carbon-carbon bonds, is fundamental in organic synthesis. The process allows for the C-H functionalization of alkenes with secondary amides, a challenging transformation due to the generally low reactivity of both partners. researchgate.net The success of such reactions highlights how the specific steric and electronic properties of the this compound moiety can be exploited to control reactivity and enable the construction of complex molecules. researchgate.net Furthermore, computational studies on related benzamide (B126) reactions have shown that the nature of the substituents on the amide nitrogen is critical in directing the reaction pathway, indicating that the N-H group is essential for the formation of certain complex spiro-products. acs.org
Intermediate in Pharmaceutical and Agrochemical Development
This compound and its derivatives serve as crucial intermediates in the development of new pharmaceutical agents. A significant area of research has been the design and synthesis of N-aryl-2,6-dimethylbenzamides as a new generation of tocainide (B1681335) analogues. acs.org These compounds have been investigated as potent blockers of skeletal muscle voltage-gated sodium channels (NaV1.4), which are implicated in genetic ion channelopathies like myotonia. acs.orgfrontiersin.org
Structure-activity relationship (SAR) studies have been conducted to optimize the potency of these analogues. Research has shown that modifications to the parent structure can significantly enhance its activity. For instance, elongating the alkyl chain and introducing lipophilic, sterically hindered groups on the amino function can increase both the potency and the use-dependent block of the sodium channels. acs.org
| Modification on N-Aryl-2,6-dimethylbenzamide Core | Observed Effect on NaV1.4 Channel Block | Reference |
| Elongation of the alkyl chain | Enhances potency and use-dependent block | acs.org |
| Introduction of lipophilic groups on the amino function | Enhances potency and use-dependent block | acs.org |
| Introduction of sterically hindered groups on the amino function | Enhances potency and use-dependent block | acs.org |
While the primary focus has been on pharmaceuticals, benzamide structures are also prevalent in the agrochemical industry. smolecule.com The structural features of compounds like this compound can be adapted to develop new pesticides and herbicides. smolecule.com
Potential in Material Science for Polymer and Functional Material Development
The application of this compound in material science is an area with considerable potential. While specific, large-scale applications are not yet widely documented in the literature, the inherent properties of the molecule suggest its utility. Benzamide derivatives, in general, are used in the development and modification of polymers and resins. Their incorporation into polymer backbones can enhance properties such as thermal stability, chemical resistance, and flexibility.
The distinct structure of this compound, with its rigid aromatic core and sterically hindered amide group, could be leveraged to create materials with unique properties. The steric bulk could influence polymer chain packing, potentially leading to materials with controlled porosity or specific mechanical characteristics. The amide group itself provides a site for hydrogen bonding, which is a critical interaction for determining the properties of many polymers. The unique, non-planar orientation of the amide group in this compound could lead to novel three-dimensional hydrogen-bonding networks and, consequently, new functional materials. researchgate.net
Emerging Research Frontiers and Unexplored Applications
The future of this compound research is moving towards more sophisticated and sustainable applications. A key frontier is the development of novel catalytic systems that can utilize this scaffold. This includes the advancement of metal-free C-H activation and coupling reactions, which are more environmentally friendly and atom-economical than traditional metal-catalyzed methods. researchgate.net
Computational chemistry and quantitative structure-activity relationship (3D-QSAR) studies represent another major frontier. acs.org These in silico methods allow researchers to predict the biological activity and reaction mechanisms of new this compound derivatives before engaging in extensive laboratory synthesis. acs.orgacs.org This accelerates the discovery process for new pharmaceuticals and functional materials.
Unexplored applications may lie in the field of chemical biology, where derivatives of this compound could be developed as molecular probes to study biological systems, such as ion channels or enzymes. There is also potential in organocatalysis, where the chiral derivatives of this sterically hindered benzamide could be used to induce asymmetry in chemical reactions.
Challenges and Opportunities in this compound Research
The primary challenge in research involving this compound is directly linked to its most defining feature: steric hindrance. The methyl groups at the ortho-positions can significantly decrease the reactivity of the amide group and the adjacent aromatic ring positions, making some synthetic transformations difficult to achieve under standard conditions. researchgate.net This steric bulk also disrupts electronic conjugation between the amide and the ring, altering its electronic properties in a way that must be carefully considered during molecular design. researchgate.net
However, these challenges are intrinsically linked to significant opportunities. The steric hindrance that can impede some reactions can be strategically used to control regioselectivity and stereoselectivity in others, making it a powerful tool for directing the outcome of complex syntheses. researchgate.net The unique electronic properties resulting from the disrupted conjugation can be exploited to fine-tune the characteristics of a molecule, such as the binding affinity of a drug candidate or the optical properties of a functional material. researchgate.net Overcoming the inherent low reactivity through the development of novel and highly active catalytic systems, such as those employing magnesium or other earth-abundant metals, presents a major opportunity to unlock the full synthetic potential of this versatile compound. researchgate.net
Q & A
Basic: What are the optimized synthetic routes for 2,6-dimethylbenzamide, and how do reaction conditions influence yield?
Answer:
this compound is synthesized via hydrolysis of 2,6-dimethylbenzonitrile. The optimized protocol involves two steps:
- Step 1: Basic hydrolysis of 2,6-dimethylbenzonitrile to yield this compound with 100% efficiency under alkaline conditions.
- Step 2: Acidic hydrolysis (using 65% H₂SO₄ at 110°C for 12 hours) converts the amide to 2,6-dimethylbenzoic acid with an 85% yield .
Key factors affecting yield include acid concentration, temperature, and reaction time. Deviations from these conditions (e.g., lower temperatures) may reduce efficiency due to incomplete hydrolysis.
Basic: What spectroscopic and structural characterization methods are recommended for this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are critical for confirming molecular structure. For example, ¹H-NMR signals for methyl groups typically appear at δ 2.30–2.37 ppm, while aromatic protons resonate between δ 7.05–7.71 ppm .
- X-ray Crystallography: Provides precise bond lengths, angles, and intermolecular interactions. A reported crystal structure reveals hydrogen-bonding patterns critical for understanding reactivity .
- High-Performance Liquid Chromatography (HPLC): Ensures purity by detecting trace impurities or byproducts .
Advanced: How can computational methods like DFT enhance understanding of this compound’s electronic properties?
Answer:
Density Functional Theory (DFT) calculations predict electronic distribution, frontier molecular orbitals, and reactive sites. For example:
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions for reaction planning.
- Lattice Energy Calculations: Explain crystallographic packing behavior observed in structural studies .
These methods complement experimental data, enabling rational design of derivatives with tailored properties.
Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives?
Answer:
Contradictions may arise from differences in:
- Experimental Models: Cell-based vs. in vivo assays (e.g., antimicrobial activity in E. coli vs. mammalian cells).
- Substituent Effects: Chlorine or fluorine substitutions (as in 2,6-dichloro- or difluoro-benzamide derivatives) alter bioactivity profiles .
- Dosage and Solubility: Variations in solvent systems (e.g., DMSO vs. aqueous buffers) affect compound bioavailability.
Standardizing assay conditions and validating results across multiple models are critical .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Waste Disposal: Segregate chemical waste and consult professional disposal services to prevent environmental contamination .
Advanced: How does the crystal structure of this compound inform its chemical reactivity?
Answer:
X-ray crystallography reveals:
- Hydrogen-Bonding Networks: N–H···O interactions stabilize the solid-state structure, influencing solubility and melting point.
- Torsional Angles: Methyl group orientations affect steric hindrance during reactions (e.g., acylation or substitution) .
Such insights guide solvent selection and catalyst design for synthetic modifications.
Advanced: What role does this compound play as an intermediate in drug development?
Answer:
It serves as a precursor in synthesizing pharmacologically active compounds. For example:
- Prostaglandin D Receptor Antagonists: Derivatives like {4-Chloro-3-[4-(3-cyclohexylprop-1-yn-1-yl)-2,6-dimethylbenzamide]phenyl}acetic acid show oral activity in preclinical models .
- Antimicrobial Agents: Structural analogs (e.g., 2,6-dichlorobenzamide derivatives) exhibit activity against Gram-positive bacteria .
Methodological optimization of coupling reactions (e.g., amide bond formation) is key to enhancing bioactivity .
Basic: What are common impurities in this compound synthesis, and how are they detected?
Answer:
- Byproducts: Unreacted 2,6-dimethylbenzonitrile or over-hydrolyzed 2,6-dimethylbenzoic acid.
- Detection Methods: Thin-Layer Chromatography (TLC) with Rf 0.45 (hexane:ethyl acetate = 4:1) or HPLC retention time analysis .
Advanced: How do substituents on the benzamide ring modulate biological activity?
Answer:
- Electron-Withdrawing Groups (e.g., Cl, F): Enhance antimicrobial activity by increasing electrophilicity .
- Methyl Groups: Improve metabolic stability by steric shielding of the amide bond .
Quantitative Structure-Activity Relationship (QSAR) models can predict optimal substituent patterns for target applications .
Basic: What solvents and conditions are optimal for recrystallizing this compound?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
